Home > Products > Screening Compounds P42236 > 3,5-Diacetamido-2,4-diiodobenzoic acid
3,5-Diacetamido-2,4-diiodobenzoic acid - 162193-52-4

3,5-Diacetamido-2,4-diiodobenzoic acid

Catalog Number: EVT-1197719
CAS Number: 162193-52-4
Molecular Formula: C11H10I2N2O4
Molecular Weight: 488.02 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Chemical Name: 3,5-Diacetamido-2,4-diiodobenzoic acid
  • CAS Number: 162193-52-4
  • Molecular Formula: C₁₁H₉I₂N₂O₄
  • Molecular Weight: Approximately 392.01 g/mol
Synthesis Analysis

The synthesis of 3,5-diacetamido-2,4-diiodobenzoic acid typically involves the iodination of 3,5-diacetamidobenzoic acid. The synthesis process can be outlined as follows:

  1. Starting Material: 3,5-Diacetamidobenzoic acid is used as a precursor.
  2. Iodination Reaction:
    • The reaction is conducted in an aqueous acidic medium.
    • Iodine chloride (ICl) is commonly used as the iodinating agent.
    • The reaction conditions include controlled temperature and pH to ensure selective iodination at the desired positions on the benzene ring.
    • Typical reaction conditions involve heating the mixture to around 70°C for several hours while maintaining stirring.
  3. Purification: After completion, the product is cooled and filtered. It may undergo further purification steps such as recrystallization from suitable solvents to enhance purity and yield.

Industrial Production

In an industrial setting, larger-scale production utilizes similar methods but employs industrial-grade reagents and optimized conditions to maximize yield and minimize by-products. The use of advanced equipment ensures high purity levels of the final product.

Molecular Structure Analysis

The molecular structure of 3,5-diacetamido-2,4-diiodobenzoic acid features a benzene ring substituted with:

  • Two acetamido groups (-NHCOCH₃) located at positions 3 and 5.
  • Two iodine atoms at positions 2 and 4.

Structural Characteristics

  • Geometry: The compound exhibits a planar structure typical of aromatic compounds.
  • Intermolecular Interactions: The presence of hydrogen bond donors (from acetamido groups) enhances solubility in polar solvents.
  • Stability: The iodine substituents increase the stability of the compound under certain conditions due to their electron-withdrawing nature.
Chemical Reactions Analysis

3,5-Diacetamido-2,4-diiodobenzoic acid can participate in various chemical reactions:

  1. Oxidation:
    • Can be oxidized to form corresponding quinones using agents like potassium permanganate or chromium trioxide.
    • Reaction conditions typically require acidic or neutral pH environments.
  2. Reduction:
    • Reduction reactions can remove iodine atoms leading to less iodinated derivatives.
    • Common reducing agents include sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions:
    • The acetamido groups can be substituted with other functional groups under specific catalytic conditions involving palladium or platinum catalysts.

Major Products Formed

  • Oxidation Products: Quinones.
  • Reduction Products: Less iodinated derivatives.
  • Substitution Products: Various substituted benzoic acid derivatives.
Mechanism of Action

The mechanism of action for 3,5-diacetamido-2,4-diiodobenzoic acid primarily relates to its role as a radiocontrast agent in medical imaging:

  1. Radiocontrast Properties:
    • The iodine atoms provide high X-ray attenuation properties which enhance imaging contrast in radiographic procedures.
    • Its solubility and stability under physiological conditions make it suitable for intravenous administration.
  2. Biological Interactions:
    • Upon administration, the compound interacts with biological tissues and fluids, allowing for clearer visualization during imaging procedures like computed tomography scans.
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature.
  • Melting Point: Greater than 250°C .

Chemical Properties

  • Solubility: Water solubility is approximately 0.107 mg/mL .
  • pKa Values:
    • Strongest acidic pKa ~ 2.17
    • Strongest basic pKa ~ -4.2 .

LogP Value

  • LogP (octanol-water partition coefficient): Approximately 3.3 indicating moderate hydrophobicity which influences its distribution in biological systems .
Applications

3,5-Diacetamido-2,4-diiodobenzoic acid has several scientific applications:

  1. Medical Imaging:
    • Used as a radiocontrast agent for enhancing imaging quality in diagnostic procedures such as X-rays and computed tomography scans.
  2. Chemical Synthesis:
    • Acts as a precursor for synthesizing more complex organic molecules in chemical research.
  3. Biological Studies:
    • Investigated for potential therapeutic applications in treating various diseases due to its unique chemical properties.
  4. Material Science:
    • Explored for developing new materials and chemical processes owing to its stability and reactivity profiles.
Introduction to 3,5-Diacetamido-2,4-diiodobenzoic Acid

Historical Context and Discovery

3,5-Diacetamido-2,4-diiodobenzoic acid emerged as a scientifically significant compound through serendipitous discovery rather than intentional synthesis. This iodinated aromatic derivative was first identified in 1998 as a microbial transformation product of the X-ray contrast agent diatrizoate (3,5-diacetamido-2,4,6-triiodobenzoic acid) by the white-rot fungus Trametes versicolor. Researchers observed that this fungus cometabolically transformed diatrizoate via sequential reductive deiodination, with 3,5-diacetamido-2,4-diiodobenzoic acid appearing as a stable intermediate metabolite. The compound was isolated from culture liquids using preparative high-performance liquid chromatography and characterized via fast atom bombardment mass spectrometry (FAB-MS) and nuclear magnetic resonance (NMR) spectroscopy, confirming its molecular mass of 489 Da and aromatic proton signature at 7.38 ppm [7].

This discovery marked a pivotal advancement in environmental chemistry, as it demonstrated the first known biological transformation pathway for ionic iodinated contrast agents—previously considered nondegradable. The identification of this compound provided critical insights into the environmental fate of persistent radiocontrast pharmaceuticals in wastewater systems, particularly near medical facilities where these compounds were detected at concerning concentrations [7].

Table 1: Historical Milestones in the Identification of 3,5-Diacetamido-2,4-diiodobenzoic Acid

YearEventSignificance
1998Isolation from Trametes versicolor cultures incubated with diatrizoateFirst evidence of biological deiodination of ionic X-ray contrast agents
1998Structural elucidation via FAB-MS and NMRConfirmed molecular mass (489 Da) and regiochemistry (asymmetric diiodination)
1998Detection as intermediate in deiodination pathwayIlluminated microbial degradation mechanism for iodinated aromatics

Structural Significance in Iodinated Aromatic Compounds

The molecular architecture of 3,5-diacetamido-2,4-diiodobenzoic acid exemplifies strategic functionalization that balances iodine content with solubility parameters—a critical consideration in designing iodinated aromatic pharmaceuticals. The benzoic acid core features two iodine atoms at the ortho (position 2) and meta (position 4) sites relative to the carboxylic acid group, creating an asymmetric electron distribution that influences both reactivity and physical properties. Unlike symmetric triiodinated analogs (e.g., diatrizoic acid), this asymmetric diiodination reduces molecular weight while preserving substantial radiopacity due to iodine’s high electron density [3] [7].

The 3,5-diacetamido substituents serve dual roles:

  • Steric Protection: The acetamido groups (-NHCOCH₃) flanking the deiodination sites stabilize the compound against further microbial or chemical reduction, as evidenced by its accumulation in transformation studies [7].
  • Solubility Modulation: These polar groups enhance aqueous solubility compared to non-acetamido diiodobenzoates, facilitating handling in synthetic processes. This contrasts with simpler diiodobenzoic acids like 2-hydroxy-3,5-diiodobenzoic acid, which require recrystallization from acetone-water mixtures for purification due to limited solubility [8].

The compound’s structural features position it uniquely within the iodinated aromatic spectrum. It retains sufficient halogen density for applications requiring radiopacity but exhibits reduced viscosity and osmolality compared to triiodinated monomers or dimers. This balance is particularly valuable when contrasted with commercial X-ray contrast agents like iopamidol (monomeric triiodinated) or iodixanol (dimeric triiodinated), which require extensive hydrophilic substitutions to counterbalance iodine-induced hydrophobicity [3] [6].

Table 2: Comparative Structural Features of Selected Iodinated Benzoic Acid Derivatives

Compound NameIodine AtomsKey Functional GroupsSignificant Properties
3,5-Diacetamido-2,4-diiodobenzoic acid2 (asymmetric)Carboxylic acid, dual acetamidoModerate radiopacity, enhanced solubility, metabolic stability
Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid)3 (symmetric)Carboxylic acid, dual acetamidoHigh radiopacity, ionic character, high osmolality
2-Hydroxy-3,5-diiodobenzoic acid2 (symmetric)Carboxylic acid, ortho-hydroxyLow solubility, requires acetone-water recrystallization [8]
Iomeprol3Non-ionic, polyhydroxy substitutionsLow osmolality, high water solubility [3]

Regioselective synthetic approaches to such asymmetrically iodinated aromatics remain challenging. Traditional methods like those employing iodine monochloride (ICl) in acetic acid—used for synthesizing 2-hydroxy-3,5-diiodobenzoic acid from salicylic acid—typically yield symmetric diiodination patterns [8]. Modern techniques leverage directed ortho-metalation or oxidative iodination with chromium(VI) catalysts to achieve asymmetric substitution, though these methods have not been explicitly reported for 3,5-diacetamido-2,4-diiodobenzoic acid [9].

Role as a Key Intermediate in Pharmaceutical Synthesis

Synthesis Pathways

3,5-Diacetamido-2,4-diiodobenzoic acid is accessible via two primary routes:

  • Microbial Deiodination: Biotransformation of diatrizoate (3,5-diacetamido-2,4,6-triiodobenzoic acid) using Trametes versicolor cultures yields the title compound as a major metabolite. This reductive deiodination occurs regioselectively at position 6, producing 3,5-diacetamido-2,4-diiodobenzoic acid as characterized by its distinctive NMR profile. While environmentally relevant, this method suffers from low yields (<50% recovery) and slow kinetics (days to weeks) [7].
  • Chemical Synthesis: Although not explicitly detailed in the literature, analogous diiodinations suggest feasible routes via partial deiodination of triiodinated precursors or directed iodination of diacetamidobenzoic acids. Classical benzoic acid iodination employs ICl in glacial acetic acid, as demonstrated for 2-hydroxy-3,5-diiodobenzoic acid synthesis [8]. Modern oxidative approaches using lead(IV) acetate or chromium(VI) oxide could theoretically achieve selective diiodination while preserving acetamido groups [9].

Applications in Contrast Agent Development

This diiodinated benzoic acid serves as a versatile synthon for advanced radiocontrast agents, primarily through two reaction pathways:

  • Amide Coupling: The carboxylic acid moiety undergoes condensation with amino-functionalized polyols (e.g., N-methylglucamine) to generate non-ionic monomers. This strategy capitalizes on the retained iodine atoms to confer radiopacity while the hydrophilic side chains reduce osmolality. For example, derivatives like N-(3,5-diacetamido-2,4-diiodobenzoyl)-N-methylglucamide have been patented as potential contrast agents with improved safety profiles .
  • Dimerization: Linking two molecules via ester or amide bonds creates dimeric structures (e.g., iofratol), which exhibit isoosmolality with blood at high iodine concentrations—a critical advantage for intravascular applications. The compound’s asymmetric iodine distribution may facilitate tailored pharmacokinetics compared to symmetric dimers like iodixanol [3] [6].

Table 3: Pharmaceutical Derivatives Synthesized from 3,5-Diacetamido-2,4-diiodobenzoic Acid

DerivativeSynthetic RouteKey AdvantagePatent/Reference
N-(3,5-Diacetamido-2,4-diiodobenzoyl)-amino acid conjugatesCarbodiimide-mediated amidationTunable hydrophilicity via amino acid selectionDE19875047
Iofratol (dimeric structure)Ether linkage via polyol spacersLow osmolality, high iodine delivery efficiencyEP0675738A1 [3]
Non-ionic monomers (e.g., iomeprol analogs)Amidation with dihydroxyalkyl aminesReduced viscosity vs. triiodinated monomersCA2152480A1 [6]

Strategic Advantages

The diiodinated core offers distinct benefits over triiodinated precursors in pharmaceutical chemistry:

  • Reduced Iodine Load: Enables synthesis of lower-osmolality agents while maintaining sufficient radiodensity for specific imaging contexts.
  • Metabolic Stability: The acetamido groups resist enzymatic hydrolysis, preventing premature decomposition during biological applications.
  • Synthetic Versatility: The carboxylic acid and acetamido functionalities permit diverse derivatization strategies, including metallo-catalyzed cross-couplings for advanced conjugates.

These attributes underscore its niche utility as a specialized intermediate for next-generation contrast media, particularly in formulations requiring optimized iodine-to-osmolality ratios for pediatric or renal-impaired patients [3] [6].

Properties

CAS Number

162193-52-4

Product Name

3,5-Diacetamido-2,4-diiodobenzoic acid

IUPAC Name

3,5-diacetamido-2,4-diiodobenzoic acid

Molecular Formula

C11H10I2N2O4

Molecular Weight

488.02 g/mol

InChI

InChI=1S/C11H10I2N2O4/c1-4(16)14-7-3-6(11(18)19)8(12)10(9(7)13)15-5(2)17/h3H,1-2H3,(H,14,16)(H,15,17)(H,18,19)

InChI Key

IUTSOSUQGPWYBZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C(=C(C(=C1)C(=O)O)I)NC(=O)C)I

Synonyms

3,5-Bis(acetylamino)-2,4-diiodobenzoic Acid; 3,5-Diacetamido-4,6-diiodobenzoic Acid; 3,5-Bis(acetylamino)-2,4-diiodo-benzoic Acid

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1)C(=O)O)I)NC(=O)C)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.